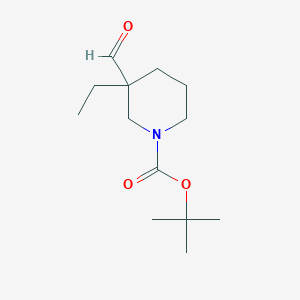

1-Boc-3-ethyl-3-formylpiperidine

Descripción

1-Boc-3-ethyl-3-formylpiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an ethyl group, and a formyl (aldehyde) group at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows . This compound is a versatile intermediate in pharmaceutical synthesis, particularly for alkaloid derivatives and bioactive molecules requiring aldehyde functionality for further derivatization (e.g., reductive amination or condensation reactions).

Propiedades

Fórmula molecular |

C13H23NO3 |

|---|---|

Peso molecular |

241.33 g/mol |

Nombre IUPAC |

tert-butyl 3-ethyl-3-formylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-5-13(10-15)7-6-8-14(9-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 |

Clave InChI |

ARLSPLFKEWLKJB-UHFFFAOYSA-N |

SMILES canónico |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Boc-3-ethyl-3-formylpiperidine can be synthesized through various synthetic routes. One common method involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the ethyl and formyl groups. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and ethylating agents like ethyl iodide for the introduction of the ethyl group. The formyl group can be introduced using formylating agents such as formic acid or formamide.

Industrial Production Methods

In an industrial setting, the production of 1-Boc-3-ethyl-3-formylpiperidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance reaction efficiency and reduce production costs.

Análisis De Reacciones Químicas

Reduction Reactions

The formyl group in 1-Boc-3-ethyl-3-formylpiperidine undergoes selective reduction to yield alcohols or amines under controlled conditions:

-

Sodium borohydride (NaBH₄) reduction converts the formyl group to a hydroxymethyl group, producing 1-Boc-3-ethyl-3-hydroxymethylpiperidine. This reaction typically proceeds in aqueous or alcoholic solvents at 0–25°C with yields exceeding 80% .

-

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the formyl group to a methyl group, yielding 1-Boc-3-ethyl-3-methylpiperidine. This method requires inert solvents like ethanol or THF and moderate pressures .

Oxidation Reactions

The formyl group can be further oxidized, though this is less common due to potential overoxidation risks:

-

Tempo/NaClO₂ oxidation converts the formyl group to a carboxylic acid (1-Boc-3-ethyl-3-carboxypiperidine) under buffered aqueous conditions (pH 6–7).

-

Oppenauer oxidation using ketones (e.g., acetone) and aluminum isopropolate at elevated temperatures (80–100°C) can dehydrogenate adjacent alcohols, though this is more relevant to precursor alcohols .

Condensation and Cyclization Reactions

The formyl group participates in nucleophilic additions and cyclizations:

-

Pyrrole synthesis : ZrOCl₂-catalyzed reactions with 1,3-dicarbonyl compounds (e.g., acetylacetone) yield tetrasubstituted pyrroles via a three-component cycloaddition mechanism. This occurs in THF/H₂O (2:1) at 50°C with 15 mol% catalyst, achieving ~63% yield .

-

Imine formation : Reaction with primary amines (e.g., benzylamine) in dichloromethane generates Schiff bases, which are precursors for heterocyclic scaffolds .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

Aplicaciones Científicas De Investigación

1-Boc-3-ethyl-3-formylpiperidine is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of biologically active compounds and drug candidates.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Applied in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 1-Boc-3-ethyl-3-formylpiperidine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula: C₁₃H₂₃NO₃ (estimated based on analogs)

- Functional Groups : Boc-protected amine, ethyl, and formyl substituents.

- Applications : Drug discovery intermediates, chiral building blocks, and agrochemical precursors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and functional group substitutions among analogous Boc-protected piperidine derivatives:

*Estimated based on analogs; exact weight varies with stereochemistry.

Physicochemical and Pharmacokinetic Properties

- Solubility : Ethyl 1-Boc-3-piperidinecarboxylate exhibits higher aqueous solubility (Log S = -2.5) compared to 1-Boc-3-ethyl-3-formylpiperidine (estimated Log S < -3.0) due to its ester group .

- Bioavailability: Trifluoromethyl derivatives (e.g., ) show superior blood-brain barrier (BBB) penetration (BBB score: 0.8) compared to non-fluorinated analogs (BBB score: 0.2–0.5).

- Stability : The Boc group in all compounds confers thermal stability, but formyl-containing derivatives may require low-temperature storage to prevent oxidation .

Actividad Biológica

1-Boc-3-ethyl-3-formylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Boc-3-ethyl-3-formylpiperidine has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1205749-37-6

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl and formyl group, which contribute to its reactivity and potential biological interactions.

Studies have shown that 1-Boc-3-ethyl-3-formylpiperidine exhibits several biological activities through various mechanisms:

- Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression, such as lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs). These enzymes are crucial in epigenetic regulation and have been implicated in colorectal cancer (CRC) .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound manifest significant antitumor effects. For instance, compounds derived from 1-Boc-3-ethyl-3-formylpiperidine demonstrated efficacy against various cancer cell lines, including those resistant to standard therapies .

Case Studies

Several studies highlight the biological relevance of 1-Boc-3-ethyl-3-formylpiperidine:

- Study on Antitumor Efficacy : A recent study evaluated the antitumor activity of a series of LSD1/HDAC inhibitors, including derivatives of 1-Boc-3-ethyl-3-formylpiperidine. Results indicated that these compounds significantly inhibited tumor growth in patient-derived organoids and showed better efficacy compared to traditional chemotherapeutics like irinotecan .

| Compound | IC50 (nM) | Target |

|---|---|---|

| JBI-802 | <50 | LSD1/HDAC |

| 1-Boc derivative | 70 | CRC cells |

This table summarizes the potency of selected compounds derived from 1-Boc-3-ethyl-3-formylpiperidine against colorectal cancer cells.

Pharmacological Profile

The pharmacological profile of 1-Boc-3-ethyl-3-formylpiperidine suggests potential applications in treating various cancers. Its ability to modulate epigenetic factors makes it a candidate for further research in oncology.

Toxicity and Safety

While preliminary findings are promising, toxicity studies are essential for assessing the safety profile of this compound. Current literature indicates that some derivatives may exhibit cytotoxic effects at higher concentrations; therefore, dose optimization is crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Boc-3-ethyl-3-formylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen, followed by ethyl and formyl group introduction. A common approach is alkylation at the 3-position using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF), followed by Vilsmeier-Haack formylation. Critical parameters include temperature control (0–25°C for formylation to avoid side reactions) and stoichiometric ratios of reagents (e.g., 1.2 equiv POCl₃ for formylation). Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% after purification by flash chromatography .

Q. How can researchers ensure purity and structural fidelity during purification?

- Methodological Answer : Use a combination of flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., from ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (key signals: Boc tert-butyl group at δ ~1.4 ppm, formyl proton at δ ~9.8 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]⁺ matching the theoretical molecular weight .

Q. What safety protocols are critical when handling 1-Boc-3-ethyl-3-formylpiperidine?

- Methodological Answer : Wear PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place (<4°C) under nitrogen to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste via licensed contractors .

Advanced Research Questions

Q. How does steric hindrance at the 3-position affect reactivity in subsequent transformations (e.g., nucleophilic additions)?

- Methodological Answer : The 3-ethyl and formyl groups create steric constraints, slowing nucleophilic attacks. Kinetic studies (e.g., using Grignard reagents) show a 30–40% reduction in reaction rate compared to unsubstituted Boc-piperidines. Computational modeling (DFT) can predict reactive conformations, while in situ IR spectroscopy monitors reaction progress. Adjustments like using bulkier bases (e.g., LDA) or polar aprotic solvents (THF) may mitigate steric effects .

Q. What analytical challenges arise in characterizing enantiomeric purity, and how can they be resolved?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) is required to assess enantiomeric excess (ee). Dynamic NMR spectroscopy at low temperatures (–40°C) can resolve diastereotopic protons near the chiral center. X-ray crystallography provides definitive stereochemical assignment but requires high-quality single crystals grown via vapor diffusion (e.g., hexane/dichloromethane) .

Q. How do competing decomposition pathways impact long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) reveals two primary pathways: (1) Boc deprotection under acidic conditions (t₁/₂ = 72 hours in 0.1 M HCl) and (2) formyl group oxidation to carboxylic acid in the presence of O₂. Mitigation strategies include adding radical scavengers (BHT) and storing under inert gas. LC-MS identifies degradation products (e.g., m/z 156.1 for deprotected piperidine) .

Q. What role does 1-Boc-3-ethyl-3-formylpiperidine play in synthesizing opioid analogs, and what are the regulatory considerations?

- Methodological Answer : The compound serves as a precursor to 4-anilinopiperidines, which are structurally related to fentanyl analogs. Researchers must comply with Controlled Substances Act guidelines by obtaining DEA licenses for Schedule I–V compounds. Analytical reference standards (e.g., Cayman Chemical’s Item No. 29119) should be used for forensic quantification, with documentation adhering to USP/ICH guidelines .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate data?

- Methodological Answer : Literature values vary due to polymorphic forms (e.g., 98–102°C vs. 105–108°C). Use differential scanning calorimetry (DSC) to identify polymorph transitions and hot-stage microscopy to observe melting behavior. Cross-validate with collaborators using identical instrumentation (e.g., Mettler Toledo DSC 3+) .

Q. Conflicting bioactivity data in kinase inhibition assays: What factors contribute?

- Methodological Answer : Variations in assay conditions (ATP concentration, pH) and enzyme sources (recombinant vs. native) can alter IC₅₀ values. Standardize protocols using reference inhibitors (e.g., staurosporine) and repeat assays in triplicate. Surface plasmon resonance (SPR) provides label-free kinetic data (kₒₙ/kₒff) to resolve discrepancies .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Synthetic Yield | 60–75% | |

| HPLC Retention Time | 8.2 min (C18, 70:30 ACN/H₂O) | |

| Chiral HPLC ee Determination | 98% ee (Chiralpak AD-H) | |

| Stability (t₁/₂) | 72 hours (0.1 M HCl, 25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.